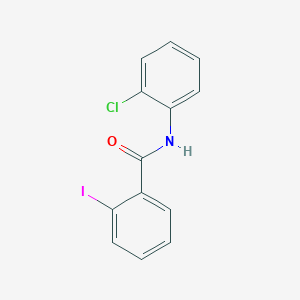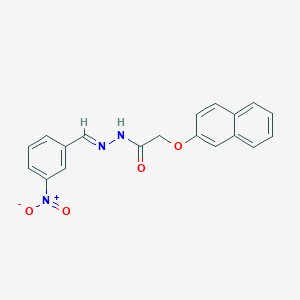![molecular formula C27H17BrN2O4 B11688983 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688983.png)
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Formation of the pyrrol-2-one ring: This can be achieved through a condensation reaction involving a suitable amine and a carbonyl compound.
Final assembly: The different fragments are then coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it exhibits anticancer activity, it might interact with DNA or proteins involved in cell division. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can influence its reactivity and potential applications. For example, the presence of a bromophenyl group may enhance its ability to participate in cross-coupling reactions compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C27H17BrN2O4 |
|---|---|
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H17BrN2O4/c28-21-11-9-19(10-12-21)26-14-13-24(34-26)15-20-16-25(18-5-2-1-3-6-18)29(27(20)31)22-7-4-8-23(17-22)30(32)33/h1-17H/b20-15+ |
Clave InChI |
XYQYYOJZWXUQQP-HMMYKYKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11688901.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11688913.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11688919.png)



![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688957.png)




